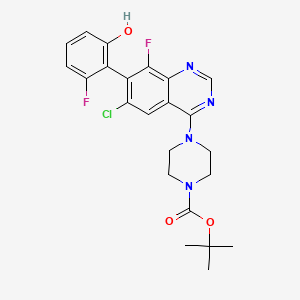

Tert-butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate

Description

The compound tert-butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate (hereafter referred to as the "target compound") is a quinazoline derivative featuring a piperazine ring modified with a tert-butyl carboxylate group. Key structural elements include:

- Quinazoline core: Substituted at positions 6 (chloro), 8 (fluoro), and 7 (2-fluoro-6-hydroxyphenyl).

- Piperazine moiety: Linked to the quinazoline via position 4 and protected by a tert-butyloxycarbonyl (Boc) group.

This compound is synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids, yielding 70–93% after purification by flash chromatography .

Properties

Molecular Formula |

C23H23ClF2N4O3 |

|---|---|

Molecular Weight |

476.9 g/mol |

IUPAC Name |

tert-butyl 4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C23H23ClF2N4O3/c1-23(2,3)33-22(32)30-9-7-29(8-10-30)21-13-11-14(24)17(19(26)20(13)27-12-28-21)18-15(25)5-4-6-16(18)31/h4-6,11-12,31H,7-10H2,1-3H3 |

InChI Key |

AGWTYCBRSUEGIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Quinazoline Core Formation

- The quinazoline nucleus is commonly prepared via cyclization reactions involving anthranilic acid derivatives or isatoic anhydrides with appropriate amines under dehydrating conditions. For example, anthranilic acid derivatives can be converted into 2-aminobenzamides, which then cyclize to quinazolinone intermediates using reagents such as carbon disulfide and potassium hydroxide.

- Functionalization at the 6-, 7-, and 8-positions of the quinazoline ring is achieved by selective halogenation (chlorination and fluorination) and aromatic substitution, often employing electrophilic aromatic substitution or transition-metal catalyzed cross-coupling reactions.

Piperazine Coupling and Protection

- The piperazine moiety is introduced at the 4-position of the quinazoline ring through nucleophilic substitution of a leaving group (e.g., halogen or triflate) on the quinazoline core.

- The piperazine nitrogen is protected with a tert-butyl carbamate (Boc) group to prevent side reactions during subsequent transformations. This protection step is generally performed by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in dichloromethane at low temperatures.

- The final compound is isolated after purification steps such as recrystallization or chromatography.

Representative Synthetic Procedure (From Patent Literature)

A typical preparation procedure adapted from patent US9988357B2 and US20170190672A1 involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Quinazoline intermediate synthesis | Anthranilic acid derivative + amine, heating | Formation of 2-aminobenzamide intermediate |

| 2. Cyclization | Carbon disulfide, KOH, heat | Formation of quinazolinone core |

| 3. Halogenation | Chlorinating and fluorinating agents | Introduction of 6-chloro and 8-fluoro substituents |

| 4. Aromatic substitution | Suzuki coupling with 2-fluoro-6-methoxyphenyl boronic acid | Installation of 7-position substituent |

| 5. Demethylation | BBr3 or similar reagent | Conversion of methoxy to hydroxy group |

| 6. Piperazine coupling | Piperazine derivative, nucleophilic substitution | Attachment of piperazine at quinazoline 4-position |

| 7. Boc protection | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 0°C | Protection of piperazine nitrogen |

| 8. Purification | Chromatography, recrystallization | Isolation of target compound |

Data Tables Summarizing Key Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C21H24ClF2N4O3 (including Boc group) |

| Molecular Weight | Approx. 446 g/mol |

| Key Intermediates | 2-aminobenzamide, quinazolinone, 2-fluoro-6-methoxyphenyl boronic acid |

| Protecting Group | tert-Butyl carbamate (Boc) |

| Typical Solvents | Dichloromethane, ethanol, N,N-dimethylformamide |

| Typical Bases | Triethylamine, potassium hydroxide |

| Reaction Temperatures | 0°C to reflux conditions depending on step |

| Purification Methods | Column chromatography, recrystallization |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The quinazoline core can be reduced under specific conditions.

Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound 14a

- Structure : Similar to the target compound but lacks the 8-fluoro substituent.

- Synthesis : Prepared via Suzuki coupling with (2-fluoro-6-hydroxyphenyl)boronic acid (13a) in dioxane/water, yielding 70% .

Compound 14b

- Structure : Features an additional (1-methylpyrrolidin-2-yl)methoxy group at position 2 of the quinazoline.

- Synthesis: Achieved via nucleophilic substitution using N-methyl-L-prolinol and NaH, yielding 93% .

- Impact : The polar pyrrolidine moiety may enhance solubility or confer selectivity for targets with hydrophobic pockets.

Compound 14c

- Structure : Contains a hydroxy group at position 2 of the quinazoline instead of the tert-butyl carboxylate.

- Synthesis : Derived from boronic acid coupling under similar conditions to 14a .

Halogen and Functional Group Variations

tert-butyl 4-(2-(acetoxymethyl)-7-bromo-6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate

- Structure : Substitutes the 2-fluoro-6-hydroxyphenyl group with a 7-bromo and 2-(acetoxymethyl) group.

- Molecular Formula : C₂₀H₂₃BrClFN₄O₄ (MW: 517.78) .

- Functional Impact :

- Bromine : Enhances electrophilicity for nucleophilic aromatic substitution.

- Acetoxymethyl : Acts as a prodrug moiety, hydrolyzing to a hydroxymethyl group in vivo.

1-{4-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)quinazolin-4-yl]piperazin-1-yl}prop-2-en-1-one

- Structure: Replaces the 2-fluoro-6-hydroxyphenyl group with a 5-methylindazole and substitutes the tert-butyl carboxylate with a propenone group.

- Activity : The α,β-unsaturated ketone enables Michael addition, a mechanism exploited in covalent kinase inhibitors .

Stereochemical Variants

(S)-1-(4-(6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one

- Structure: Enantiomerically pure S-configuration with a propenone group.

- CAS : 1698055-85-4 (MW: 470.85) .

- Pharmacology: Known as ARS-1620, a covalent KRASG12C inhibitor. The S-enantiomer exhibits superior target engagement compared to the R-form (CAS: 1698055-86-5) .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

Tert-butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazoline moiety, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 439.88 g/mol. The presence of halogen atoms (chlorine and fluorine) suggests potential interactions with biological targets, enhancing its activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes.

1. Receptor Modulation:

- Targeting Kinases: Quinazoline derivatives are often known to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

- GABA Receptors: Some studies suggest that similar compounds may interact with GABA receptors, influencing neurotransmission and providing neuroprotective effects.

2. Antioxidant Activity:

- The presence of hydroxyl groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Data

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotection

In a neuroprotection study using animal models of neurodegeneration, the compound showed promising results in preserving neuronal integrity and function. Behavioral tests indicated improved cognitive function in treated groups compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Research Findings

Recent research has highlighted the compound's multifaceted biological activities:

- Anticancer Properties: The compound's ability to induce apoptosis in cancer cells has been linked to its capacity to inhibit specific signaling pathways associated with cell survival.

- Neuropharmacology: Investigations into its effects on neurotransmitter systems have revealed that it may enhance GABAergic transmission, providing insights into its potential use for anxiety disorders.

Q & A

Basic: What are the standard synthetic routes for preparing this quinazoline-piperazine derivative?

Methodological Answer:

The synthesis typically involves sequential functionalization of the quinazoline core. A common approach includes:

Quinazoline Core Formation: Start with a halogenated quinazoline intermediate (e.g., 6-chloro-8-fluoro-7-substituted quinazolin-4-one).

Piperazine Coupling: React the quinazoline with tert-butyl piperazine-1-carboxylate derivatives under Buchwald-Hartwig amination conditions (e.g., Pd catalysts, ligands like XPhos, and bases such as Na₂CO₃) to introduce the piperazine moiety .

Functional Group Installation: Introduce the 2-fluoro-6-hydroxyphenyl group via Suzuki-Miyaura cross-coupling using boronic esters or acids under palladium catalysis .

Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) protection for the piperazine nitrogen, followed by acidic deprotection (e.g., TFA in DCM) if required .

Key Considerations: Optimize reaction time (e.g., 7–16 hours at 100°C) and solvent systems (acetonitrile or DCM) to improve yields (>40%) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in cross-coupling steps?

Methodological Answer:

Low yields in Suzuki or Buchwald-Hartwig couplings often arise from steric hindrance or poor solubility. Strategies include:

- Ligand Screening: Test bulky ligands (e.g., XPhos, SPhos) to enhance catalytic activity for sterically hindered substrates .

- Solvent Optimization: Use polar aprotic solvents (e.g., acetonitrile) with water to stabilize intermediates via hydrogen bonding .

- Statistical Design of Experiments (DoE): Apply fractional factorial designs to evaluate variables (temperature, catalyst loading, solvent ratio) and identify critical parameters .

- In Situ Monitoring: Use LCMS or NMR to track intermediate formation and adjust stoichiometry dynamically .

Example Workflow: For a Suzuki coupling, a DoE might reveal that a 10% increase in Pd(OAc)₂ loading (0.1–0.15 mmol) and a 1:1.2 substrate:boronic acid ratio maximize yields .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., 0–80% ethyl acetate in petroleum ether) to separate polar byproducts .

- Recrystallization: Employ solvent pairs like DCM/hexane to improve purity (>95%) by removing unreacted starting materials .

- Acidic Workup: For Boc-protected intermediates, neutralize with saturated NaHCO₃ after TFA deprotection to precipitate impurities .

Advanced: How can computational modeling predict regioselectivity in functional group installation?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to map energy barriers for competing pathways (e.g., C-7 vs. C-6 substitution on quinazoline) .

- Molecular Dynamics (MD): Simulate solvent effects to identify conditions favoring kinetic vs. thermodynamic control .

- Machine Learning (ML): Train models on existing reaction datasets to predict optimal catalysts or solvents for regioselective outcomes .

Case Study: A DFT study might reveal that the 2-fluoro-6-hydroxyphenyl group directs electrophilic substitution at C-7 due to electron-withdrawing effects, validated experimentally via NOESY NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns) and Boc-group integrity .

- LCMS: Monitor molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., Cl/F signatures) for purity assessment .

- HPLC: Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

Methodological Answer:

- Dynamic NMR Studies: Vary temperature to detect conformational flexibility causing anomalous correlations .

- X-ray Crystallography: Confirm absolute configuration and compare with NMR-derived structures .

- Theoretical Simulations: Overlay computed chemical shifts (e.g., using Gaussian) with experimental data to identify misassignments .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis of the Boc group or photo-degradation of the quinazoline core .

- Use desiccants (silica gel) to minimize moisture uptake, which can catalyze decomposition .

Advanced: What mechanistic insights explain pH-dependent degradation of this compound?

Methodological Answer:

- Degradation Pathways:

- Accelerated Stability Testing: Use Arrhenius plots (40°C/75% RH) to extrapolate shelf life and identify degradation products via LCMS .

Basic: How to design biological assays to evaluate this compound’s kinase inhibition potential?

Methodological Answer:

- In Silico Docking: Use AutoDock Vina to predict binding affinity for kinase ATP pockets (e.g., EGFR, VEGFR) based on quinazoline’s scaffold similarity .

- In Vitro Kinase Assays: Employ TR-FRET or ADP-Glo™ kits to measure IC₅₀ values against recombinant kinases .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- ADME Profiling:

- Formulation Strategies: Nanoemulsions or cyclodextrin complexes to enhance bioavailability if solubility <1 µg/mL .

Interdisciplinary: How can membrane separation technologies improve large-scale purification?

Methodological Answer:

- Nanofiltration (NF): Use 300–500 Da MWCO membranes to retain the compound (MW ~500 Da) while removing smaller impurities .

- Simulated Moving Bed (SMB) Chromatography: Optimize feed concentration and flow rates for continuous separation, reducing solvent use by 70% .

Advanced: What statistical methods validate reproducibility in multi-step syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.